molecular formula C16H20N4O4 B5088789 N'-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide;oxalic acid

N'-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide;oxalic acid

Cat. No.: B5088789
M. Wt: 332.35 g/mol
InChI Key: YRYZMNGYYSWECG-UHFFFAOYSA-N
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Description

N’-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide;oxalic acid is a complex organic compound that features a quinoline ring system. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline with dimethylamine under controlled conditions to introduce the dimethylamino group at the 2-position of the quinoline ring . This is followed by the formation of the methanimidamide moiety through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Mechanism of Action

The mechanism of action of N’-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also interacts with specific enzymes, inhibiting their activity and affecting cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N'-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.C2H2O4/c1-17(2)10-15-13-9-14(18(3)4)16-12-8-6-5-7-11(12)13;3-1(4)2(5)6/h5-10H,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYZMNGYYSWECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC(=NC2=CC=CC=C21)N(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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